N-(4-anilinophenyl)-3-bromobenzamide
Description
N-(4-anilinophenyl)-3-bromobenzamide is a brominated benzamide derivative featuring a 3-bromo substituent on the benzamide core and an anilinophenyl group at the para position.
Properties
IUPAC Name |
N-(4-anilinophenyl)-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-15-6-4-5-14(13-15)19(23)22-18-11-9-17(10-12-18)21-16-7-2-1-3-8-16/h1-13,21H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFZLASAIFZYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-anilinophenyl)benzamide
This parent compound lacks the 3-bromo substituent but shares the anilinophenyl-benzamide scaffold. It is a well-characterized DGC inhibitor with IC50 values of 1 µM (VC2370, V. cholerae) and 17.83 µM (WspR, P. aeruginosa), demonstrating broad-spectrum anti-biofilm activity . Unlike the brominated variant, its lower molecular weight (311.36 g/mol vs. 397.27 g/mol for the bromo analog) may improve solubility but reduce target-binding stability .
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide (CAS 356541-68-9)
A closely related derivative with a 4-methoxy group adjacent to the 3-bromo substituent. Predicted properties include a pKa of 12.48 and boiling point of 485.1°C, suggesting higher thermal stability compared to non-methoxy analogs .
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
This compound replaces the anilinophenyl group with a 4-bromophenyl moiety and incorporates three methoxy groups.
Comparison with Functionally Similar Compounds
Sulfasalazine and Eprosartan
These non-benzamide DGC inhibitors exhibit IC50 values in the micromolar range:
| Compound | IC50 (YdeH, E. coli) | IC50 (WspR, P. aeruginosa) | |
|---|---|---|---|
| Sulfasalazine | 200 µM | 360 µM | |
| Eprosartan | 888 µM | 170 µM |
N-(4-anilinophenyl)benzamide derivatives (including the brominated analog) show 10–100× greater potency than these compounds, likely due to optimized interactions with the GGDEF domain of DGCs .
MANT-GTP and TNP-GTP
Nucleotide-based inhibitors like MANT-GTP competitively bind the GTP pocket of DGCs with sub-micromolar affinity. However, benzamide derivatives (e.g., N-(4-anilinophenyl)-3-bromobenzamide) offer advantages in cellular permeability and metabolic stability, as nucleotide analogs are prone to enzymatic degradation .
Key Research Findings and Implications
- Anti-biofilm activity: N-(4-anilinophenyl)benzamide analogs reduce biofilm formation in V. cholerae and P. aeruginosa at sub-micromolar concentrations, outperforming sulfasalazine and eprosartan . The 3-bromo substitution may enhance membrane penetration or target affinity, though direct comparative data are needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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